2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) if known.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Structure and Reactivity
Compounds with structures similar to the specified acetamide derivative have been extensively studied for their reactivity and potential in synthesizing novel compounds with significant biological activities. For instance, pyrazole-acetamide derivatives have been synthesized and characterized, showing notable antioxidant activity through various hydrogen bonding interactions and supramolecular architectures (K. Chkirate et al., 2019). Such studies underline the synthetic versatility and chemical significance of acetamide derivatives in developing pharmacologically active molecules.
Antimicrobial and Antifungal Activities
Acetamide derivatives, including those with pyrazole and isoxazole bases, have been evaluated for their antimicrobial and antifungal properties. Derivatives synthesized from cyanoacetamide have demonstrated promising results against bacterial and fungal strains, showcasing the potential of acetamide compounds in contributing to new antimicrobial agents (E. Darwish et al., 2014).
Potential in Antipsychotic Drug Development
Research into pyrazole-based compounds, similar in structure to the acetamide derivative , has explored their potential as antipsychotic agents. These studies have identified compounds that exhibit antipsychotic-like profiles without interacting with dopamine receptors, suggesting a nondopaminergic mechanism of action. Such findings open avenues for the development of new antipsychotic medications with potentially fewer side effects (L. Wise et al., 1987).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve looking at how to handle and dispose of the compound safely.
Future Directions
This would involve looking at potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Please note that this is a general approach and the specific details would depend on the particular compound and the available information. For a comprehensive analysis, I would recommend consulting a chemistry textbook or a professional chemist.
properties
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methoxyphenyl)sulfonylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-5-31-22-20(32(28,29)17-11-9-16(30-4)10-12-17)21(23)26(25-22)13-18(27)24-19-14(2)7-6-8-15(19)3/h6-12H,5,13,23H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMGZPWJOUWNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)N)CC(=O)NC3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide |
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